molecular formula C10H8ClNO2 B2959818 7-Chloro-4-methyl-1H-indole-2-carboxylic acid CAS No. 1388043-92-2

7-Chloro-4-methyl-1H-indole-2-carboxylic acid

Cat. No. B2959818
M. Wt: 209.63
InChI Key: PJCLCYWXTKSJCN-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H6ClNO2 . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs .


Synthesis Analysis

The synthesis of indole derivatives has been a focus of many researchers due to their prevalence in pharmaceutical compounds . Various methods of synthesis have been investigated, including the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators .


Molecular Structure Analysis

The molecular structure of 7-Chloro-4-methyl-1H-indole-2-carboxylic acid consists of a core indole ring, with a chlorine atom at the 7th position and a methyl group at the 4th position . The 2nd position of the indole ring is substituted with a carboxylic acid group .


Chemical Reactions Analysis

Indole derivatives, including 7-Chloro-4-methyl-1H-indole-2-carboxylic acid, are known to undergo various chemical reactions. For instance, they can be used in the preparation of novel oxalyl piperazines active against the hepatitis B virus (HBV) .

Scientific Research Applications

Synthesis and Chemical Reactions

The scientific research applications of 7-Chloro-4-methyl-1H-indole-2-carboxylic acid involve its participation in various chemical synthesis and reactions due to its structural properties. For instance, it has been explored in the context of [4 + 3]-annulation reactions, where 1-methylindole-3-carboxamides react with substituted propargyl alcohols. This process affords lactams by carboxamide group migration to the indole-2-position and results in the formation of fused seven-membered lactones/lactams (oxepinoindolones/azepinoindolones) upon treatment with catalytic Cu(OTf)2. This highlights its utility in creating complex molecular architectures (Selvaraj, Debnath, & Swamy, 2019).

Crystal Structure Analysis

The compound also finds application in crystal structure analysis, where derivatives like 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2′,3′:7,6]cyclohept[b]indole have been studied. These derivatives exhibit a triclinic space group with significant molecular conformation stability, unaffected by the substitution pattern. This research aids in understanding the molecular interactions and packing behaviors of such indole derivatives, providing insights into their potential applications in material science and molecular engineering (Yamuna, Sridharan, Prasad, & Zeller, 2010).

Pharmacological Potential

Moreover, indole derivatives have been explored for their pharmacological potentials, such as the synthesis of compounds with potential as angiotensin converting enzyme inhibitors and antihypertensive agents. This involves modifications of the indole structure to enhance its interaction with biological targets, showcasing the compound's versatility in drug development (Kim et al., 1983).

Electrochemical Applications

The influence of carboxylic substituent position on electrodeposition, morphology, and capacitance properties of polyindole derivatives has been investigated. This research highlights the significant impact of the carboxylic group's position on the electrochemical properties of these materials, suggesting their potential use in energy storage devices and supercapacitors (Ma et al., 2015).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Indole derivatives, including 7-Chloro-4-methyl-1H-indole-2-carboxylic acid, continue to attract attention due to their biological activity and potential therapeutic applications . Future research may focus on the development of novel synthesis methods and the exploration of their biological activities .

properties

IUPAC Name

7-chloro-4-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-2-3-7(11)9-6(5)4-8(12-9)10(13)14/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCLCYWXTKSJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-methyl-1H-indole-2-carboxylic acid

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